Cyclopropyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
Cyclopropyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in the synthesis of novel chemical structures, contributing significantly to the development of new pharmacological agents. The compound's utility in synthesizing diverse molecular entities showcases its versatility in chemical reactions and potential applications in drug discovery and development. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions highlights the compound's role in creating new pseudopeptidic triazines, which are of interest for their potential biological activities (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).
Antimicrobial Activity
The compound serves as a precursor in synthesizing derivatives with significant antimicrobial properties. For example, new pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of this compound derivatives in contributing to the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antituberculosis and Anticancer Studies
The compound's derivatives have been explored for their antituberculosis and anticancer activities, underscoring its significance in addressing critical global health challenges. Research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives has revealed promising antituberculosis and anticancer potentials, highlighting the importance of this compound in the search for new therapeutic agents (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).
Electrochemical Studies
Electrochemical studies of derivatives showcase the compound's role in understanding the electrochemical behavior of pharmacologically relevant molecules, providing insights into their mechanism of action and stability. Such studies are crucial for drug development, offering a pathway to optimize the pharmacokinetic properties of potential drug candidates (K. Srinivasu, M. S. Kumar, A. Ramachandraiah, A. Reddy, 1999).
Properties
IUPAC Name |
cyclopropyl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-3-6-13(22-2)14-15(11)23-17(18-14)20-9-7-19(8-10-20)16(21)12-4-5-12/h3,6,12H,4-5,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJONSVYOOMKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.